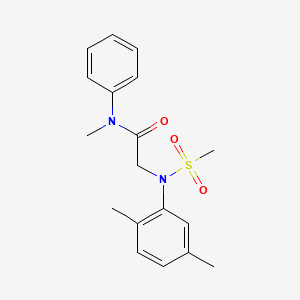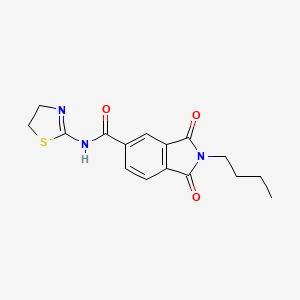![molecular formula C19H22N2O5S B4581337 4-[(3-{[(2-furylmethyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B4581337.png)
4-[(3-{[(2-furylmethyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been detailed through various methods, including ring-opening reactions and catalytic acylation. These procedures often involve the use of FT-IR, 1H NMR, UV-Vis, and single crystal X-ray diffraction for structure confirmation (Rahul Raju et al., 2015), (Huan-bao Fa et al., 2015).
Molecular Structure Analysis
The molecular structure has been explored through vibrational wavenumber computations using HF and DFT methods. Studies provide insights into NH bond weakening, charge transfer within molecules, and the stability arising from hyper-conjugative interactions and charge delocalization (Rahul Raju et al., 2015).
Chemical Reactions and Properties
Reactions involving 4-oxobutanoic acids and their derivatives demonstrate a variety of chemical behaviors, including interactions with aminophenylmethanol and the formation of benzopyrroloxazine derivatives. Such reactions are influenced by the nucleophilicity of the functional groups and the electrophilic centers of the substrates, showcasing diverse chemical properties and reactivities (Olga A. Amalʼchieva et al., 2022).
Physical Properties Analysis
The physical properties, including thermal stability and UV-Vis absorption, have been characterized using various analytical techniques. These analyses highlight the compound's stability and optical properties, providing a deeper understanding of its physical characteristics (P. Nayak et al., 2014).
Chemical Properties Analysis
Detailed studies on the chemical properties of 4-oxobutanoic acid derivatives have revealed their potential as nonlinear optical materials, with investigations into their dipole moments and hyperpolarizabilities. Such studies underscore the compound's reactivity and interactions, further elucidated through molecular docking and vibrational, structural, electronic, and optical analyses (K. Vanasundari et al., 2018).
Wissenschaftliche Forschungsanwendungen
FT-IR, Molecular Structure, and NBO Analysis
A study by Rahul Raju et al. (2015) focused on the synthesis and structural analysis of a similar compound, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. This research involved FT-IR spectrum analysis, molecular structure determination using X-ray diffraction, and computational methods. The study explored vibrational wavenumbers, NH stretching frequency implications, first hyperpolarizability, and infrared intensities. NBO analysis was utilized to investigate molecule stability, indicating insights into hyper-conjugative interactions and charge delocalization within the molecule (Rahul Raju et al., 2015).
Interaction with Aminophenyl Methanol
Another study by Olga A. Amalʼchieva et al. (2022) described the interaction of 4-oxobutanoic acids and their cyclic analogues with 1,3-binucleophilic reagent (2-aminophenyl) methanol. This research highlighted the formation of specific compounds through these interactions and provided quantum-chemical calculations to support the reaction mechanisms (Olga A. Amalʼchieva et al., 2022).
Molecular Docking and Optical Studies
Research by K. Vanasundari et al. (2018) conducted molecular docking, vibrational, structural, electronic, and optical studies on butanoic acid derivatives. This study aimed at understanding the reactivity and potential applications of these compounds in biological activities, indicating their significance in pharmacological research (K. Vanasundari et al., 2018).
Synthesis and Reactions
A synthesis-focused study by M. Adamczyk et al. (2001) reported on the creation of non-proteinogenic amino acids, showing the chemical versatility and potential for further application in research and development of novel compounds (M. Adamczyk et al., 2001).
Eigenschaften
IUPAC Name |
4-[[3-(furan-2-ylmethylcarbamoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-11-4-5-13-14(9-11)27-19(21-15(22)6-7-16(23)24)17(13)18(25)20-10-12-3-2-8-26-12/h2-3,8,11H,4-7,9-10H2,1H3,(H,20,25)(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQGNZWMLPSCHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NCC3=CC=CO3)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({3-[(Furan-2-ylmethyl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-4-oxobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-biphenylyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4581257.png)
![2-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B4581268.png)
![3-({[1-(3-methoxyphenyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4581270.png)
![2-{[(1-benzyl-1H-indol-3-yl)methylene]amino}-N-(4-chlorophenyl)-3-thiophenecarboxamide](/img/structure/B4581278.png)
![3-{5-[(4-ethoxyphenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4581282.png)

![5-(4-bromophenyl)-3-(2-chloro-6-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4581294.png)
![4-{2-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4581302.png)

![2-[(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4581308.png)

![N-benzyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4581345.png)
![N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]heptanamide](/img/structure/B4581357.png)
![N-cyclopropyl-2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]amino}-3-thiophenecarboxamide](/img/structure/B4581365.png)